molecular formula C17H13ClN2O4 B5194894 4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid

4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid

Cat. No. B5194894
M. Wt: 344.7 g/mol
InChI Key: KBFPUUYIBBJCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Celecoxib and is used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it blocks the enzyme responsible for the production of prostaglandins that cause inflammation and pain.

Mechanism of Action

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the COX-2 enzyme, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Celecoxib has been shown to reduce inflammation and pain in various inflammatory conditions. It has also been shown to have a lower risk of gastrointestinal side effects compared to other 4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid. Celecoxib has been studied for its potential use in the prevention of colon cancer and other types of cancer.

Advantages and Limitations for Lab Experiments

Celecoxib has been widely used in laboratory experiments to study its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models. However, Celecoxib has been associated with cardiovascular side effects, which limit its use in certain experiments.

Future Directions

1. Further studies are needed to determine the long-term safety and efficacy of Celecoxib in the treatment of various inflammatory conditions.
2. Studies are needed to determine the potential use of Celecoxib in the prevention of colon cancer and other types of cancer.
3. Further studies are needed to determine the optimal dosage and duration of treatment with Celecoxib.
4. Studies are needed to determine the potential use of Celecoxib in the treatment of other inflammatory conditions such as psoriasis and inflammatory bowel disease.
5. Further studies are needed to determine the potential use of Celecoxib in combination with other drugs for the treatment of various conditions.

Synthesis Methods

The synthesis of Celecoxib involves the reaction of 4-benzyloxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-(methylsulfonyl)phenylhydrazine to form 4-(4-(methylsulfonyl)phenylhydrazono)benzoic acid. Finally, the compound is cyclized with pyrrolidine-2,5-dione to form Celecoxib.

Scientific Research Applications

Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Celecoxib has also been studied for its potential use in the prevention of colon cancer and other types of cancer.

properties

IUPAC Name

4-[3-(4-chloroanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c18-11-3-5-12(6-4-11)19-14-9-15(21)20(16(14)22)13-7-1-10(2-8-13)17(23)24/h1-8,14,19H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFPUUYIBBJCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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